(4-BOC-氨基)-2,5-二甲苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

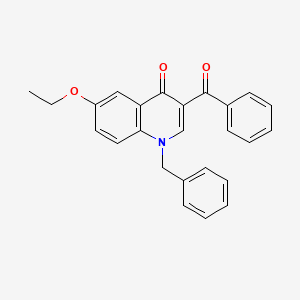

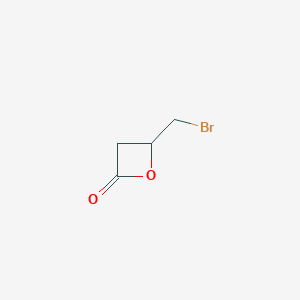

The InChI code for “(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is 1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is a solid powder with an off-white appearance . It has a molecular weight of 265.12 and is stored in a freezer .科学研究应用

生物传感器开发

(4-BOC-氨基)-2,5-二甲苯基硼酸及其衍生物在电化学生物传感器的开发中显示出巨大的希望。这些生物传感器利用硼酸的独特特性选择性检测各种生物和化学物质。具体而言,基于硼酸的传感器能够识别和结合二醇和多元醇,使其非常适用于传感糖、糖基化蛋白和其他生物相关分子。这些生物传感器的开发可能会彻底改变诊断方法,实现对在医疗、环境和工业背景下至关重要的分析物的快速、灵敏检测 (王等人,2014)。

药物发现和药物化学

硼酸,包括 (4-BOC-氨基)-2,5-二甲苯基硼酸,因其治疗潜力而在药物化学中得到了广泛探索。已证明将硼酸部分结合到药物分子中可以增强与靶受体的结合,从而提高药物的功效。这种方法在设计针对碳酸酐酶等酶的抑制剂方面特别富有成果,碳酸酐酶与广泛的疾病有关。硼酸的多功能性和独特的结合能力使其成为发现和优化新治疗剂的宝贵工具 (Supuran,2017)。

光催化和环境应用

硼酸衍生物的光催化性能已被用于环境修复和能量转换。具体而言,用硼酸修饰 (BiO)2CO3,包括潜在的 (4-BOC-氨基)-2,5-二甲苯基硼酸,在可见光下显示出增强的光催化性能。这些进步为污染物的降解和可持续能源技术的发展提供了有希望的途径 (Ni 等人,2016)。

生物分子修饰和偶联

硼酸用于生物分子的修饰和偶联,包括肽和蛋白质。与二醇和多元醇形成可逆共价键的能力允许生物分子的位点特异性标记和功能化。这在蛋白质动力学、药物递送系统和诊断工具开发的研究中具有重要意义。硼酸在生物偶联化学中的多功能性突出了它们在推进生物技术和药物研究中的潜力 (Schreier 等人,2012)。

作用机制

Target of Action

Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound contains a BOC-protected amino group, which is a common protective group for amines in organic synthesis . The BOC group is stable towards most nucleophiles and bases . Therefore, the compound can interact with its targets without the amino group being affected. The BOC group can be removed under acidic conditions , allowing the amino group to participate in further reactions.

Biochemical Pathways

Boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

Given its potential use in sm cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and drug development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-BOC-Amino)-2,5-dimethylphenylboronic acid. For instance, the compound’s stability can be affected by the presence of water . Additionally, the BOC group’s removal is influenced by the presence of acidic conditions . Therefore, the compound’s action and stability can be significantly influenced by the pH and water content of its environment.

安全和危害

属性

IUPAC Name |

[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTMEXWRJSQXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)